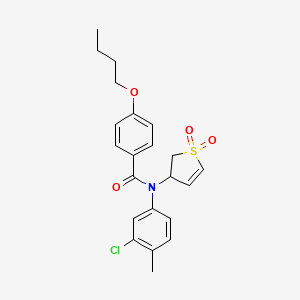

4-butoxy-N-(3-chloro-4-methylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide

Description

This compound is a benzamide derivative featuring a 4-butoxy benzoyl core substituted with two distinct nitrogen-bound groups: a 3-chloro-4-methylphenyl ring and a 1,1-dioxo-2,3-dihydrothiophen-3-yl moiety. The 1,1-dioxo (sulfone) group in the thiophene ring introduces strong electron-withdrawing properties, which may influence both reactivity and pharmacological activity . Such structural features align with compounds targeting central nervous system (CNS) receptors or enzymes, as seen in related benzamide-based allosteric modulators (e.g., mGlu5 receptor ligands) .

Properties

IUPAC Name |

4-butoxy-N-(3-chloro-4-methylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClNO4S/c1-3-4-12-28-20-9-6-17(7-10-20)22(25)24(19-11-13-29(26,27)15-19)18-8-5-16(2)21(23)14-18/h5-11,13-14,19H,3-4,12,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMZYDNVHQBHLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=C(C=C3)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-butoxy-N-(3-chloro-4-methylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide (C22H24ClNO4S) has garnered attention in pharmaceutical research due to its complex structure and potential biological activities. This article explores its biological properties, focusing on antitumor and anti-tubercular activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular weight of the compound is 433.95 g/mol . It features a butoxy group , a chloro-substituted aromatic system , and a thiophene ring , which contribute significantly to its biological activity. The unique combination of these structural components may enhance its efficacy against various diseases compared to simpler analogs.

| Property | Value |

|---|---|

| Molecular Formula | C22H24ClNO4S |

| Molecular Weight | 433.95 g/mol |

| Key Functional Groups | Butoxy, Chloro, Thiophene |

| Solubility | Moderate (specific conditions apply) |

Antitumor Activity

Research indicates that this compound exhibits notable antitumor effects , particularly in inhibiting the proliferation of cancer cells. In vitro studies have shown that it can effectively reduce cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Case Study:

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value indicating effective concentration levels for therapeutic use.

Anti-tubercular Activity

In addition to its antitumor properties, derivatives of benzamide compounds have shown promising anti-tubercular activity . This suggests that the compound may contribute to developing new treatments against Mycobacterium tuberculosis.

Research Findings:

A comparative analysis of various benzamide derivatives indicated that those containing thiophene rings exhibited enhanced activity against M. tuberculosis. The presence of the butoxy and chloro groups in this specific compound may further augment its efficacy.

Synthesis Methods

Several synthetic routes can be employed to produce this compound, highlighting its versatility for research applications. Common methods include:

- Condensation Reactions: Utilizing appropriate reagents to form the benzamide framework.

- Substitution Reactions: Introducing the butoxy and chloro groups through nucleophilic substitution methods.

- Cyclization Processes: Forming the thiophene ring via cyclization techniques involving dioxo precursors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of N,N-disubstituted benzamides. Key structural analogues include:

Key Comparative Insights:

Fluorine substituents in VU0357121 improve metabolic stability but reduce steric bulk compared to the 3-chloro-4-methyl group in the target compound .

Lipophilicity and Solubility: The 3-chloro-4-methylphenyl group increases logP (predicted ~4.2) compared to VU0357121 (logP ~3.5), suggesting better membrane penetration but possible solubility challenges . Compounds with polar substituents (e.g., diethylamino in ’s analogue) balance lipophilicity and aqueous solubility .

Synthetic Accessibility :

- The target compound’s synthesis likely involves multi-step routes similar to ’s methods, including nucleophilic substitution and sulfonation. In contrast, simpler benzamides (e.g., VU0357121) require fewer steps .

Research Findings and Data

- Metabolic Stability : Sulfone groups generally reduce oxidative metabolism, as seen in analogues with >80% remaining after 1 hour in hepatic microsomes .

- Toxicity : Chlorinated aryl groups (e.g., 3-chloro-4-methylphenyl) may increase hepatotoxicity risk compared to fluorinated derivatives, necessitating in vitro toxicity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.